molecular formula C16H13BrO3 B8722761 4-(2-Bromopropanoyl)phenyl benzoate CAS No. 35282-40-7

4-(2-Bromopropanoyl)phenyl benzoate

Cat. No. B8722761
CAS RN: 35282-40-7
M. Wt: 333.18 g/mol
InChI Key: RVZGNNYQEQMALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromopropanoyl)phenyl benzoate is a useful research compound. Its molecular formula is C16H13BrO3 and its molecular weight is 333.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

35282-40-7

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

[4-(2-bromopropanoyl)phenyl] benzoate

InChI

InChI=1S/C16H13BrO3/c1-11(17)15(18)12-7-9-14(10-8-12)20-16(19)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

RVZGNNYQEQMALE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution (30 mL) of 3.00 g (11.9 mmol) of the p-(benzoyloxy)propiophenone, a hexane solution (5 mL) of 2.07 g (1.1 equivalents) of bromine was added at 5° C. The temperature of the mixture was elevated to room temperature, followed by 1 hour of stirring. To the resulting mixture, 30 mL of a saturated sodium hydrogen carbonate solution and 40 mL of ethyl acetate were added to conduct extraction. The organic layer was washed with 30 mL of a saturated sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvents. An yellow oily substance (5.54 g) was obtained as a result. This substance was crystallized from 5 mL of ethyl acetate and 30 mL of hexane. White crystals of 1-[4-(benzoyloxy)phenyl]-2-bromo-1-propanone were obtained as a result (3.147 g, isolation yield: 80%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.